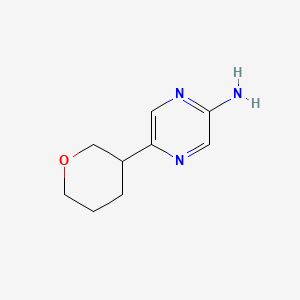
5-(Oxan-3-yl)pyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Oxan-3-yl)pyrazin-2-amine is a heterocyclic compound that features a pyrazine ring substituted with an oxan-3-yl group at the 5-position and an amine group at the 2-position. This compound is part of a broader class of pyrazine derivatives, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxan-3-yl)pyrazin-2-amine typically involves the formation of the pyrazine ring followed by the introduction of the oxan-3-yl group. One common method involves the condensation of pyrazin-2-amine with an appropriate oxan-3-yl precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate and carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing the overall production time and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Oxan-3-yl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted pyrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Wissenschaftliche Forschungsanwendungen
5-(Oxan-3-yl)pyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-(Oxan-3-yl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s amine group can form hydrogen bonds with target proteins, while the oxan-3-yl group may enhance its binding affinity and specificity. These interactions can result in the inhibition or activation of target proteins, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazin-2-amine: A simpler analog without the oxan-3-yl group, used in various chemical syntheses.
5-Bromo-6-chloro-pyrazin-2-amine: A halogenated derivative with distinct reactivity and applications.
2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrazin-3-amine: A more complex analog with additional heterocyclic rings.
Uniqueness
5-(Oxan-3-yl)pyrazin-2-amine is unique due to the presence of the oxan-3-yl group, which imparts specific chemical and biological properties. This structural feature can enhance the compound’s solubility, stability, and binding interactions, making it a valuable molecule for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H13N3O |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
5-(oxan-3-yl)pyrazin-2-amine |
InChI |
InChI=1S/C9H13N3O/c10-9-5-11-8(4-12-9)7-2-1-3-13-6-7/h4-5,7H,1-3,6H2,(H2,10,12) |
InChI-Schlüssel |
VQCHBWIVHNXSOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(COC1)C2=CN=C(C=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11741342.png)
![1-(2-fluoroethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11741347.png)

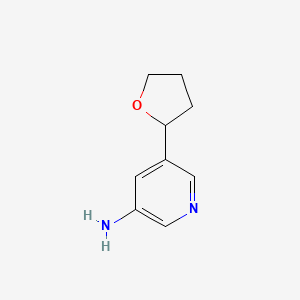
![N-[(2,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11741368.png)
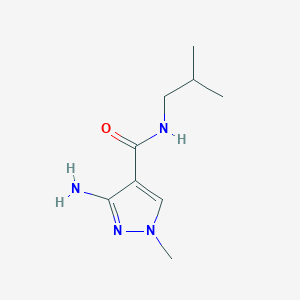
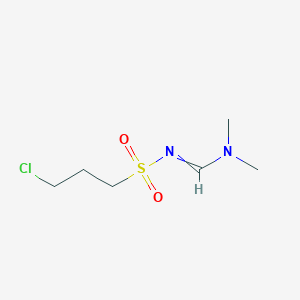
![1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11741387.png)
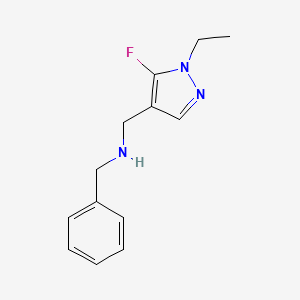

![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine](/img/structure/B11741411.png)
![1-ethyl-5-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11741418.png)
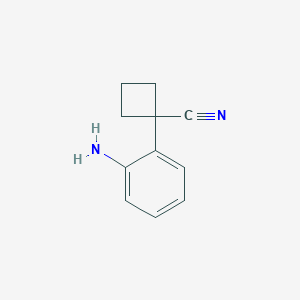
![[(3-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11741432.png)
